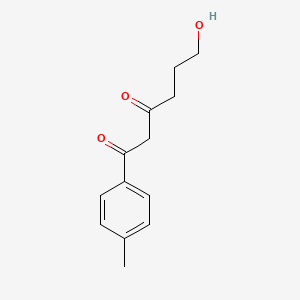

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(16)9-12(15)3-2-8-14/h4-7,14H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITBBIDGKBBHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377410 | |

| Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69745-21-7 | |

| Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione, a β-diketone with potential applications in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the protection of a hydroxyl-containing ester, followed by a Claisen condensation, and concluding with a deprotection step to yield the target molecule. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate replication and further investigation by researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed to address the challenge of the free hydroxyl group's reactivity under the basic conditions required for the core Claisen condensation reaction. The chosen pathway involves the following key stages:

-

Protection of the Hydroxyl Group: The synthesis begins with the protection of the hydroxyl group of ethyl 4-hydroxybutanoate as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is selected for its stability in the presence of strong bases, which are necessary for the subsequent condensation step.

-

Claisen Condensation: The TBDMS-protected ester, ethyl 4-(tert-butyldimethylsilyloxy)butanoate, is then subjected to a Claisen condensation with 4'-methylacetophenone. This carbon-carbon bond-forming reaction constructs the β-diketone backbone of the target molecule.

-

Deprotection of the Hydroxyl Group: The final step involves the selective removal of the TBDMS protecting group to unveil the hydroxyl functionality, yielding the desired this compound. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

| Ethyl 4-hydroxybutanoate | C6H12O3 | 132.16 | - | 190 | 1.034 | - |

| 4'-Methylacetophenone | C9H10O | 134.18 | 28 | 226 | 1.005 | - |

| Ethyl 4-(tert-butyldimethylsilyloxy)butanoate | C12H26O3Si | 246.42 | - | 115-117 (at 10 mmHg) | 0.919 | - |

| 6-(tert-Butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione | C19H30O3Si | 350.53 | - | - | - | - |

| This compound | C13H16O3 | 220.26 | 38[1] | 392.8 ± 27.0[1] | 1.113 ± 0.06[1] | 9.00 ± 0.23[1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃) | δ 7.85 (d, 2H), 7.25 (d, 2H), 6.15 (s, 1H, enol C-H), 3.70 (t, 2H), 2.60 (t, 2H), 2.40 (s, 3H), 1.95 (quint, 2H), 1.65 (s, 1H, OH). Note: The compound exists in keto-enol tautomerism; the enol form is typically predominant for β-diketones. The signal at 6.15 ppm is characteristic of the vinyl proton in the enol tautomer. The hydroxyl proton signal may be broad and exchangeable with D₂O. |

| ¹³C NMR (CDCl₃) | δ 195.5 (C=O), 185.0 (C=O, enol), 144.0 (Ar-C), 135.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 100.0 (enol C-H), 62.0 (CH₂-OH), 38.0 (CH₂), 32.0 (CH₂), 21.5 (CH₃). |

| IR (KBr, cm⁻¹) | ~3400 (br, O-H stretch), 3050-2850 (C-H stretch), 1720 (C=O stretch, keto form), 1600 (C=O stretch, enol form, and C=C stretch), 1580, 1450 (aromatic C=C stretch). |

Experimental Protocols

The following are detailed experimental protocols for the three-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(tert-butyldimethylsilyloxy)butanoate

Materials:

-

Ethyl 4-hydroxybutanoate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 4-(tert-butyldimethylsilyloxy)butanoate as a colorless oil.

Step 2: Synthesis of 6-(tert-Butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

4'-Methylacetophenone

-

Ethyl 4-(tert-butyldimethylsilyloxy)butanoate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of sodium hydride (2.2 eq, washed with anhydrous hexane to remove mineral oil) in anhydrous THF under an inert atmosphere, add a solution of 4'-methylacetophenone (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of ethyl 4-(tert-butyldimethylsilyloxy)butanoate (1.2 eq) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to 0°C and cautiously quench with 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product, 6-(tert-butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

Materials:

-

6-(tert-Butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude 6-(tert-butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione (1.0 eq) in THF.

-

Cool the solution to 0°C and add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise.[2][3][4]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Concluding Remarks

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. The use of a TBDMS protecting group is a key strategy to ensure the success of the Claisen condensation. The provided protocols are based on well-established chemical transformations and should serve as a valuable resource for researchers. Further optimization of reaction conditions and purification procedures may be necessary to achieve high yields and purity. The predicted spectroscopic data should aid in the characterization of the final product. This work provides a foundation for the synthesis and future investigation of this and related β-diketone compounds for various applications in drug discovery and development.

References

An In-depth Technical Guide on the Chemical Properties of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. The document details its physicochemical characteristics, proposed experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic data. Furthermore, it explores the potential biological activities of this compound, drawing parallels with structurally related molecules known to exhibit significant pharmacological effects. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and chemical synthesis.

Chemical and Physical Properties

This compound, a β-diketone, possesses a unique structural framework that suggests potential for diverse chemical reactivity and biological activity. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 220.26 g/mol | --INVALID-LINK-- |

| CAS Number | 69745-21-7 | --INVALID-LINK-- |

| Melting Point | 38 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 392.8 ± 27.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.113 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 9.00 ± 0.23 | --INVALID-LINK-- |

Experimental Protocols

Proposed Synthesis via Claisen Condensation

This protocol outlines a potential synthesis of this compound from 1-(p-tolyl)ethan-1-one and ethyl 4-hydroxybutanoate.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a strong base such as sodium hydride (1.2 equivalents) dispersed in an anhydrous solvent like tetrahydrofuran (THF).

-

Enolate Formation: Slowly add a solution of 1-(p-tolyl)ethan-1-one (1 equivalent) in anhydrous THF to the stirred suspension of the base at 0 °C. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the enolate.

-

Condensation: Add a solution of ethyl 4-hydroxybutanoate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Completion: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using standard laboratory techniques.

Workflow for the Purification of this compound

Caption: Purification workflow for the target compound.

Methodology:

-

Column Chromatography: The crude product can be subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the desired product from unreacted starting materials and byproducts.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure this compound.

Spectroscopic Data Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted and expected spectral data based on the analysis of similar compounds.

| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | p-Tolyl group: ~7.8-7.9 (d, 2H), ~7.2-7.3 (d, 2H), ~2.4 (s, 3H, -CH₃); Hexanedione chain: ~6.2 (s, 1H, enol C-H), ~3.8 (t, 2H, -CH₂-OH), ~2.6 (t, 2H, -CH₂-C=O), ~2.0 (quintet, 2H, -CH₂-CH₂-CH₂-), ~3.5 (br s, 1H, -OH) |

| ¹³C NMR | p-Tolyl group: ~143 (Ar-C), ~135 (Ar-C-CH₃), ~129 (Ar-C-H), ~128 (Ar-C-H), ~21 (Ar-CH₃); Hexanedione chain: ~195 (C=O), ~185 (enol C=O), ~98 (enol C-H), ~60 (-CH₂-OH), ~38 (-CH₂-C=O), ~30 (-CH₂-CH₂-CH₂-) |

| FTIR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600 (C=O stretch, enol form), ~1580 (aromatic C=C stretch) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): 220.11; Key Fragments: m/z 119 (p-tolylcarbonyl cation), m/z 101 (C₅H₉O₂) |

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3-diones are known to possess a wide range of biological activities. Notably, compounds with a similar structural motif have been investigated as inhibitors of receptor tyrosine kinases (RTKs) and p-hydroxyphenylpyruvate dioxygenase (HPPD).

Inhibition of Receptor Tyrosine Kinase Signaling

Many small molecules containing the 1,3-dione moiety have shown potential as anticancer agents by inhibiting receptor tyrosine kinases. These enzymes play a crucial role in cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers. The inhibition of an RTK by a molecule like this compound would block the downstream signaling cascade, leading to an anti-proliferative effect.

Hypothetical Signaling Pathway for RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The 1,3-dione structure is a key pharmacophore in a class of herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocochromanols in plants. Inhibition of HPPD leads to a bleaching effect and ultimately plant death. The structural similarity of this compound to known HPPD inhibitors suggests it may also possess herbicidal activity.

Conclusion

This compound is a molecule with interesting chemical properties and significant potential for biological activity. This guide provides a foundational understanding of its characteristics and outlines plausible methodologies for its synthesis and analysis. The predicted biological activities, particularly as an inhibitor of key enzymes like receptor tyrosine kinases and HPPD, warrant further investigation and could pave the way for its application in drug development and agrochemical research. The data and protocols presented herein are intended to facilitate and inspire future research into this promising compound.

spectroscopic data of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is a dicarbonyl compound featuring a tolyl group and a terminal hydroxyl group. Its structure suggests potential for use as a building block in the synthesis of more complex molecules, including heterocyclic compounds and potential biologically active agents. This guide provides a summary of its known properties and a proposed methodology for its synthesis and characterization. Due to the limited availability of experimental spectroscopic data in public databases, this guide also includes predicted spectroscopic information to aid researchers in its identification and study.

Compound Properties

Basic chemical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione | PubChem |

| CAS Number | 69745-21-7 | PubChem |

| Molecular Formula | C₁₃H₁₆O₃ | PubChem |

| Molecular Weight | 220.26 g/mol | PubChem |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)CCCO | PubChem |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound is the Claisen condensation between an appropriate ester and a ketone. A potential disconnection suggests the reaction of 4'-methylacetophenone with a protected 4-hydroxybutanoic acid ester, followed by deprotection.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical)

-

Protection of Ethyl 4-hydroxybutanoate: To a solution of ethyl 4-hydroxybutanoate in anhydrous dichloromethane (DCM) is added a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). The reaction is stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected ester.

-

Claisen Condensation: To a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere, a solution of 4'-methylacetophenone in THF is added dropwise at 0 °C. The mixture is stirred for a short period, after which the protected ethyl 4-hydroxybutanoate is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched by the addition of a saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.

-

Deprotection: The crude product from the previous step is dissolved in a suitable solvent (e.g., THF), and a deprotecting agent (e.g., tetrabutylammonium fluoride for a TBDMS group) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted using computational models and is intended to be a guide for researchers.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Aromatic C-H (ortho to C=O) |

| ~7.3 | d | 2H | Aromatic C-H (meta to C=O) |

| ~6.2 | s | 1H | Enol C-H |

| ~3.7 | t | 2H | -CH₂-OH |

| ~2.8 | t | 2H | -C(=O)-CH₂- |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~2.0 | quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.7 | br s | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (ketone) |

| ~185 | C=O (enol) |

| ~144 | Aromatic C-CH₃ |

| ~134 | Aromatic C-C=O |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~100 | Enol C-H |

| ~62 | -CH₂-OH |

| ~45 | -C(=O)-CH₂- |

| ~30 | -CH₂-CH₂-CH₂- |

| ~21 | Ar-CH₃ |

Expected Infrared (IR) Spectroscopy Features

-

O-H stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=O stretch: Strong absorption bands in the region of 1750-1650 cm⁻¹, characteristic of the dicarbonyl system. The presence of enolization may lead to a broadening and shifting of these bands.

-

C=C stretch (aromatic and enol): Peaks in the region of 1600-1450 cm⁻¹.

Expected Mass Spectrometry Features

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 220.11).

-

Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the tolyl group (M-91), and other characteristic fragments resulting from the cleavage of the diketone and alkyl chain.

Signaling Pathways

There is currently no available information in the scientific literature to associate this compound with any specific biological signaling pathways.

Disclaimer: The spectroscopic data and experimental protocols presented in this guide are based on predictions and established chemical principles. Experimental verification is required for confirmation.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data to offer insights into its structural characterization. A key focus is the phenomenon of keto-enol tautomerism, which significantly influences the NMR spectra of 1,3-dicarbonyl compounds.

Keto-Enol Tautomerism

1,3-diones, such as this compound, exist as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. This equilibrium is dynamic and highly dependent on factors like the solvent, temperature, and concentration. The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered ring.

The keto-enol tautomerism is a slow process on the NMR timescale, meaning that separate signals for both the keto and enol forms can often be observed in the NMR spectrum. The ratio of the two tautomers can be determined by integrating the respective signals.

A diagram illustrating the equilibrium between the diketo and enol tautomers of this compound.

Predicted ¹H NMR Data

The following tables present the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for both the diketo and enol tautomers of this compound. These predictions were generated using advanced computational algorithms and serve as a valuable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for the Diketo Tautomer

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.9 - 4.1 | s | - |

| H-4 | 2.8 - 3.0 | t | 6.5 - 7.5 |

| H-5 | 1.8 - 2.0 | p | 6.5 - 7.5 |

| H-6 | 3.6 - 3.8 | t | 6.0 - 7.0 |

| Ar-H (ortho to C=O) | 7.8 - 8.0 | d | 8.0 - 9.0 |

| Ar-H (meta to C=O) | 7.2 - 7.4 | d | 8.0 - 9.0 |

| Ar-CH₃ | 2.3 - 2.5 | s | - |

| OH | Variable | br s | - |

Table 2: Predicted ¹H NMR Data for the Enol Tautomer

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Enol-OH | 15.0 - 17.0 | br s | - |

| Vinylic-H | 5.8 - 6.2 | s | - |

| H-4 | 2.5 - 2.7 | t | 6.5 - 7.5 |

| H-5 | 1.7 - 1.9 | p | 6.5 - 7.5 |

| H-6 | 3.5 - 3.7 | t | 6.0 - 7.0 |

| Ar-H (ortho to C=O) | 7.6 - 7.8 | d | 8.0 - 9.0 |

| Ar-H (meta to C=O) | 7.1 - 7.3 | d | 8.0 - 9.0 |

| Ar-CH₃ | 2.3 - 2.5 | s | - |

| OH | Variable | br s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for the diketo and enol tautomers are presented in Table 3.

Table 3: Predicted ¹³C NMR Data

| Carbon Assignment | Diketo Tautomer (ppm) | Enol Tautomer (ppm) |

| C=O (C1) | 195 - 200 | 180 - 185 |

| CH₂ (C2) | 50 - 55 | 95 - 100 (vinylic CH) |

| C=O (C3) | 200 - 205 | 185 - 190 |

| CH₂ (C4) | 35 - 40 | 30 - 35 |

| CH₂ (C5) | 25 - 30 | 20 - 25 |

| CH₂ (C6) | 60 - 65 | 60 - 65 |

| Aromatic C (ipso, tolyl) | 140 - 145 | 140 - 145 |

| Aromatic C (ortho, tolyl) | 128 - 130 | 128 - 130 |

| Aromatic C (meta, tolyl) | 129 - 131 | 129 - 131 |

| Aromatic C (para, tolyl) | 135 - 140 | 135 - 140 |

| Aromatic CH₃ | 20 - 25 | 20 - 25 |

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. The choice of solvent is critical due to its influence on the keto-enol equilibrium.

1. Sample Preparation:

-

Solvent Selection: To observe both tautomers, a non-polar solvent such as chloroform-d (CDCl₃) is recommended. For shifting the equilibrium towards the diketo form, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals to determine the relative ratios of the tautomers.

A general workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. The provided predicted data and experimental protocols offer a valuable starting point for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the structural elucidation and characterization of this and similar 1,3-dicarbonyl compounds. The pronounced effect of keto-enol tautomerism on the NMR spectra underscores the importance of careful solvent selection and spectral analysis.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. The information is tailored for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this β-diketone.

Physicochemical Properties

This compound is an organic compound with the following properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol [1] |

| IUPAC Name | 6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione[1] |

| Synonyms | This compound, 6-HYDROXY-1-(4-METHYLPHENYL)-1,3-HEXANEDIONE[1] |

| CAS Number | 69745-21-7[1] |

Keto-Enol Tautomerism

A crucial aspect of β-diketones is their existence as a tautomeric equilibrium between the diketo form and a more stable enol form. This equilibrium is due to the formation of a conjugated system and a strong intramolecular hydrogen bond in the enol tautomer. This phenomenon significantly influences the IR and mass spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the β-diketone moiety, which will be influenced by the keto-enol tautomerism.

Predicted IR Absorption Bands

The following table summarizes the predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode | Notes |

| 3550-3200 | Strong, Broad | O-H (Alcohol) | Stretching | Indicates the terminal hydroxyl group. |

| 3200-2500 | Very Broad | O-H (Enol) | Stretching | Characteristic of the intramolecularly hydrogen-bonded enol. |

| 3100-3000 | Medium | C-H (Aromatic) | Stretching | Associated with the p-tolyl group. |

| 2960-2850 | Medium | C-H (Aliphatic) | Stretching | From the hexane chain and the methyl group on the tolyl moiety. |

| ~1725 and ~1705 | Strong | C=O (Diketone) | Stretching | Asymmetric and symmetric stretching of the two carbonyl groups in the diketo form. |

| 1640-1580 | Strong | C=O and C=C (Enol) | Stretching | Conjugated and hydrogen-bonded carbonyl and C=C double bond of the enol form.[2] |

| 1600, 1500 | Medium-Weak | C=C (Aromatic) | Stretching | Characteristic of the aromatic ring. |

| 1260-1000 | Strong | C-O | Stretching | From the alcohol and enol ether-like character. |

| 900-675 | Strong | C-H (Aromatic) | Out-of-plane Bending | The pattern can indicate the substitution on the aromatic ring. |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid organic compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded. The instrument scans the sample with infrared radiation and records the interferogram.

-

-

Data Processing : The interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The sample spectrum is ratioed against the background spectrum to remove contributions from the instrument and atmosphere.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique for volatile organic compounds.

Predicted Mass Spectrum and Fragmentation

For this compound, the molecular ion peak (M⁺˙) is expected at an m/z of 220. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.

| m/z | Proposed Fragment | Notes |

| 220 | [C₁₃H₁₆O₃]⁺˙ | Molecular ion (M⁺˙) |

| 202 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group. |

| 119 | [CH₃C₆H₄CO]⁺ | Acylium ion from cleavage between the carbonyls, characteristic of the p-tolyl ketone moiety. This is often a very stable and abundant fragment. |

| 101 | [HO(CH₂)₃CO]⁺ | Fragment from the other side of the diketone. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from the p-tolyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation from the loss of the methyl group from the tropylium ion. |

Experimental Protocol for Mass Spectrometry

A standard procedure for obtaining an EI mass spectrum involves a direct insertion probe for solid samples.

-

Sample Introduction : A small amount of the sample is placed in a capillary tube, which is then inserted into the ion source of the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺˙).[3][4]

-

Fragmentation : The molecular ions, having excess energy, fragment into smaller ions and neutral species.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection : An electron multiplier detects the separated ions, and the signal is amplified and recorded by a computer.

References

keto-enol tautomerism in 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] In the case of β-dicarbonyl compounds like this compound, the enol form is particularly stabilized through the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group.[2] This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the molecule. The position of this equilibrium is crucial as the distinct chemical properties of the keto and enol tautomers can dictate their reactivity and biological activity.

The general equilibrium for a β-dicarbonyl compound is depicted below.

References

Crystal Structure Analysis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: A Methodological Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of the crystal structure analysis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. Following a comprehensive search of publicly available scientific literature and crystallographic databases, it has been determined that a specific, detailed crystal structure analysis for this compound has not been reported.

Therefore, this document provides a generalized, in-depth methodological framework for conducting such an analysis. The protocols and data presentation formats described herein are based on established practices in X-ray crystallography and are informed by studies on analogous compounds.

Compound Profile

This compound is a β-diketone derivative with the molecular formula C13H16O3.[1] Its structure incorporates a p-tolyl group and a hydroxyl-terminated hexan-1,3-dione chain. The presence of the β-diketone moiety suggests the potential for keto-enol tautomerism, which would be a key feature to investigate in a crystal structure analysis.

| Property | Value | Source |

| Molecular Formula | C13H16O3 | PubChem[1] |

| Molecular Weight | 220.26 g/mol | PubChem[1] |

| IUPAC Name | 6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione | PubChem[1] |

| CAS Number | 69745-21-7 | PubChem[1] |

Hypothetical Experimental Workflow for Crystal Structure Analysis

The determination of the crystal structure of this compound would follow a standardized workflow, from synthesis to data refinement.

References

An In-depth Technical Guide to 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: Physical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, a detailed experimental protocol for the synthesis, and the potential biological significance of the diarylheptanoid 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and pharmacology.

Physical and Chemical Properties

This compound is a dicarbonyl compound belonging to the diarylheptanoid class of natural products. Its chemical structure consists of a p-tolyl group attached to a hexane-1,3-dione backbone with a terminal hydroxyl group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione | PubChem[1] |

| Synonyms | This compound | PubChem[1] |

| CAS Number | 69745-21-7 | PubChem[1] |

| Molecular Formula | C13H16O3 | PubChem[1] |

| Molecular Weight | 220.26 g/mol | PubChem[1] |

| Melting Point | 38 °C (predicted) | --- |

| Boiling Point | 392.8±27.0 °C (Predicted) | --- |

| Density | 1.113±0.06 g/cm3 (Predicted) | --- |

| pKa | 9.00±0.23 (Predicted) | --- |

Experimental Protocols

Synthesis of this compound

The synthesis involves a Claisen condensation between p-methylacetophenone and a suitable ester derived from γ-butyrolactone, followed by deprotection.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

p-Methylacetophenone

-

γ-Butyrolactone

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium metal

-

Toluene (dry)

-

Diethyl ether (dry)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add dry ethanol (100 mL).

-

Carefully add small pieces of sodium metal (1.15 g, 50 mmol) to the ethanol under a nitrogen atmosphere.

-

Allow the reaction to proceed until all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.

Step 2: Claisen Condensation

-

To the freshly prepared sodium ethoxide solution, add dry toluene (50 mL).

-

Add p-methylacetophenone (6.71 g, 50 mmol) to the reaction mixture.

-

Prepare a solution of ethyl 4-hydroxybutanoate (prepared by the acid-catalyzed ethanolysis of γ-butyrolactone) (6.61 g, 50 mmol) in dry toluene (20 mL) and add it dropwise to the reaction mixture at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 1 M hydrochloric acid (200 mL) with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Characterization

The synthesized compound should be characterized by standard spectroscopic methods.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.15 (s, 1H, enol C4-H), 3.75 (t, J = 6.0 Hz, 2H, -CH₂OH), 2.80 (t, J = 7.0 Hz, 2H, C5-H₂), 2.40 (s, 3H, Ar-CH₃), 2.00 (m, 2H, C6-H₂). Note: The compound exists in keto-enol tautomerism; the enol form is typically predominant for 1,3-diones. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 198.0 (C1), 183.0 (C3), 143.0 (Ar-C), 133.0 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 96.0 (C2), 62.0 (C6), 38.0 (C4), 30.0 (C5), 21.5 (Ar-CH₃). |

| FT-IR (KBr, cm⁻¹) | 3400 (br, O-H stretch), 3050 (Ar C-H stretch), 2940, 2870 (aliphatic C-H stretch), 1605 (C=O stretch, enone), 1570 (C=C stretch, enol), 1180 (C-O stretch). |

| Mass Spectrometry (EI) | m/z (%): 220 (M⁺), 202 (M⁺ - H₂O), 119 (p-tolylcarbonyl cation), 105, 91. |

Biological Significance and Signaling Pathways

Diarylheptanoids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities, most notably anti-inflammatory effects. This activity is often attributed to their ability to modulate key inflammatory signaling pathways.

Potential Anti-inflammatory Activity

Numerous studies have demonstrated that diarylheptanoids can suppress the production of pro-inflammatory mediators. It is hypothesized that this compound, by virtue of its structural similarity to other bioactive diarylheptanoids, possesses anti-inflammatory properties.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Diarylheptanoids have been shown to inhibit NF-κB activation.[3][4] The proposed mechanism involves the inhibition of IKK activity or the prevention of IκBα degradation.

Hypothesized NF-κB Signaling Pathway Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides essential information on this compound for researchers in drug discovery and development. The detailed physical properties and a plausible, robust synthetic protocol offer a solid foundation for its preparation and further investigation. The predicted spectral data will aid in its characterization. Furthermore, the discussion on its potential anti-inflammatory activity via modulation of the NF-κB signaling pathway highlights a promising avenue for future pharmacological studies. Further research is warranted to experimentally validate the proposed synthesis, confirm the spectral data, and elucidate the precise mechanisms of its biological activity.

References

Technical Guide: Physicochemical Properties of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is a dicarbonyl compound with potential applications in various fields of chemical synthesis and pharmaceutical research. The presence of a hydroxyl group, a diketone moiety, and an aromatic tolyl group imparts a unique combination of polarity and lipophilicity, making the study of its physicochemical properties, such as melting point and solubility, crucial for its application. The melting point serves as a key indicator of purity and is a fundamental physical constant for characterization. Solubility data across a range of solvents is essential for designing reaction conditions, developing purification strategies like crystallization, and formulating this compound for biological assays or as a potential therapeutic agent.

This technical guide provides available data on the melting point of this compound and outlines detailed experimental protocols for the determination of its melting point and solubility.

Physicochemical Properties

The quantitative data available for this compound is summarized below. It should be noted that while an experimental melting point has been reported, other properties are predicted based on computational models.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₃H₁₆O₃ | - | [1] |

| Molecular Weight | 220.26 g/mol | - | [1] |

| Melting Point | 38 °C | Experimental | [1] |

| Boiling Point | 392.8 ± 27.0 °C | Predicted | [1] |

| Density | 1.113 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 9.00 ± 0.23 | Predicted | [1] |

2.1 Solubility Profile (Qualitative Prediction)

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Soluble | The p-tolyl group and the hydrocarbon backbone should interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Very Soluble | These solvents can engage in dipole-dipole interactions with the dione moiety and can accept hydrogen bonds from the hydroxyl group. |

| Polar Protic | Ethanol, Methanol | Soluble | The short-chain alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl and dione groups. |

| Aqueous | Water | Sparingly Soluble to Insoluble | Despite the presence of polar groups capable of hydrogen bonding, the large non-polar surface area from the tolyl group and hydrocarbon chain is likely to limit solubility in water. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The 1,3-dione moiety has acidic protons on the C2 carbon and exists in equilibrium with its enol form. This acidic proton can be deprotonated by a strong base like NaOH, forming a water-soluble sodium salt. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound lacks a basic functional group that can be protonated to form a water-soluble salt. |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of melting point and solubility.

3.1 Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a digital melting point apparatus (e.g., DigiMelt or Mel-Temp). A pure substance typically melts over a narrow range of 1-2°C.[2] Impurities tend to lower and broaden the melting range.[3]

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, crush the crystals on a watch glass using a spatula.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap its sealed bottom gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample should be 2-3 mm high.[2]

-

-

Apparatus Setup:

-

Approximate Melting Point Determination:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the sample first begins to liquefy (T₁) and the temperature at which it becomes completely liquid (T₂). This is the approximate melting range.

-

Allow the apparatus to cool sufficiently before the next measurement.

-

-

Accurate Melting Point Determination:

-

Prepare a new capillary tube with the sample.

-

Set the starting temperature of the apparatus to about 10-15°C below the approximate melting temperature (T₁).

-

Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium.[3]

-

Carefully observe and record the temperatures for the start and end of melting. This provides the accurate melting point range.

-

Perform at least two measurements to ensure consistency.

-

3.2 Solubility Determination (Qualitative)

This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can also give an indication of the functional groups present.[6][7]

Methodology:

-

General Procedure:

-

Place approximately 20-30 mg of the compound into a small test tube.

-

Add 1 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[8]

-

Observe the mixture. Classify the compound as "soluble" if the solid dissolves completely, "sparingly soluble" if a small amount dissolves, or "insoluble" if the solid remains unchanged.

-

-

Solvent Sequence:

-

Water: Begin by testing solubility in water. If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9]

-

5% NaOH Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide solution. Solubility indicates the presence of an acidic functional group (e.g., phenol, carboxylic acid, or in this case, an acidic enolizable proton).[8]

-

5% NaHCO₃ Solution: If the compound dissolves in 5% NaOH, test its solubility in 5% sodium bicarbonate. Solubility in this weaker base suggests a strongly acidic group.

-

5% HCl Solution: If the compound is insoluble in water and aqueous base, test its solubility in 5% aqueous hydrochloric acid. Solubility indicates the presence of a basic functional group, such as an amine.[8]

-

Organic Solvents: Test solubility in a range of organic solvents as outlined in Table 2, such as hexane (non-polar), toluene (aromatic), ethyl acetate (polar aprotic), and ethanol (polar protic), to establish a comprehensive solubility profile.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

- 1. 6-HYDROXY-1-(4-METHYLPHENYL)-1,3-HEXANEDIONE | 69745-21-7 [amp.chemicalbook.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. westlab.com [westlab.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. quora.com [quora.com]

A Comprehensive Review of Substituted Hexane-1,3-diones: Synthesis, Properties, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted hexane-1,3-diones, a class of acyclic beta-dicarbonyl compounds, are versatile scaffolds in organic synthesis and have emerged as promising candidates in drug discovery. Their unique structural features and reactivity allow for a wide range of chemical modifications, leading to a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of substituted hexane-1,3-diones, with a focus on their potential as therapeutic agents.

Synthesis of Substituted Hexane-1,3-diones

The synthesis of substituted hexane-1,3-diones primarily relies on well-established organic reactions, most notably the Claisen condensation. This method involves the reaction of an ester with a ketone or another ester in the presence of a strong base to form a β-dicarbonyl compound. Variations of this reaction allow for the introduction of different substituents at various positions along the hexane-1,3-dione backbone.

A general synthetic workflow for the preparation of substituted hexane-1,3-diones is outlined below:

Caption: General workflow for the synthesis of substituted hexane-1,3-diones via Claisen condensation.

Experimental Protocol: Synthesis of 2-Methylhexane-1,3-dione

A representative experimental protocol for the synthesis of a substituted hexane-1,3-dione is the preparation of 2-methyl-1,3-cyclohexanedione, which can be adapted for acyclic analogues. In a typical procedure, resorcinol is hydrogenated in the presence of a nickel catalyst to yield 1,3-cyclohexanedione. Subsequent methylation at the C2 position is achieved by reacting the intermediate with methyl iodide in the presence of a base.[1]

Table 1: Synthesis of Selected Substituted Hexane-1,3-diones

| Compound | Starting Materials | Base/Catalyst | Solvent | Yield (%) | Reference |

| 2-Methyl-1,3-cyclohexanedione | Resorcinol, Methyl Iodide | NaOH, Ni catalyst | Water, Dioxane | 54-56 | [1] |

Chemical Properties and Spectral Characterization

Substituted hexane-1,3-diones exist in a tautomeric equilibrium between the diketo and enol forms. The enol form is often stabilized by intramolecular hydrogen bonding. The position of this equilibrium is influenced by the nature of the substituents and the solvent.

The characterization of these compounds relies heavily on spectroscopic methods.

Table 2: Spectral Data for Representative Beta-Dicarbonyl Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |

| Ethyl 2-methyl-3-oxohexanoate | Varies depending on tautomeric form | Varies depending on tautomeric form | C=O (ester): 1735-1750, C=O (keto): ~1715 | [2] |

| Ethyl 3-oxohexanoate | Varies | Varies | C=O (ester): ~1740, C=O (keto): ~1718 | [3][4] |

Biological Activities and Applications in Drug Discovery

Substituted hexane-1,3-diones have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.

Enzyme Inhibition

A primary mechanism of action for many biologically active substituted hexane-1,3-diones is the inhibition of specific enzymes. Two notable targets are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and various tyrosine kinases.

HPPD Inhibition: HPPD is a key enzyme in the catabolism of tyrosine.[5] Inhibition of HPPD leads to a buildup of tyrosine, which can be cytotoxic. This mechanism is the basis for the herbicidal activity of some dione compounds and is also being explored for anticancer therapies.[6][7]

Tyrosine Kinase Inhibition: Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Substituted dione derivatives have been shown to inhibit various tyrosine kinases, making them attractive candidates for the development of novel anticancer agents. The inhibition of these kinases can disrupt downstream signaling cascades, leading to apoptosis and the suppression of tumor growth.[8][9]

Caption: Simplified signaling pathway of receptor tyrosine kinase (RTK) inhibition by substituted hexane-1,3-diones.

Anticancer and Antibacterial Activity

Several studies have reported the cytotoxic effects of substituted beta-diketones against various cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing anticancer activity. Similarly, the minimum inhibitory concentration (MIC) is used to evaluate antibacterial efficacy.

Table 3: Biological Activity of Selected Beta-Diketone Derivatives

| Compound Type | Activity | Target/Organism | IC50 / MIC | Reference |

| Acyclic β-Diketones | Anticancer | T47D, HER2, 4T1, MCF-7 cell lines | IC50: 19.20 - 174.05 µg/ml | [10] |

| β-Keto Esters | Antibacterial | P. aeruginosa, S. aureus, P. syringae, A. tumefaciens | MIC: 0.08 - 0.63 mg/mL | [11] |

| β-Diketone Ligands | Antibacterial | Pseudomonas aeruginosa, Escherichia coli | Zone of inhibition: 10 - 22 mm | [12] |

High-Throughput Screening for Drug Discovery

The discovery of novel and potent substituted hexane-1,3-dione-based drugs can be accelerated through high-throughput screening (HTS) campaigns. These automated workflows allow for the rapid testing of large libraries of compounds against a specific biological target.

Caption: A generalized workflow for high-throughput screening of substituted hexane-1,3-diones as enzyme inhibitors.[13][14][15][16][17]

Experimental Protocol: Enzyme Inhibition Assay

A general protocol for an enzyme inhibition assay involves incubating the target enzyme with a range of concentrations of the inhibitor (the substituted hexane-1,3-dione). The substrate is then added, and the enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time. The IC50 value is then calculated from the dose-response curve.[13]

Conclusion

Substituted hexane-1,3-diones represent a valuable class of compounds with significant potential in drug discovery. Their straightforward synthesis, tunable chemical properties, and diverse biological activities make them an attractive scaffold for the development of novel therapeutics. Further research into the synthesis of new derivatives, elucidation of their mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in translating the promise of these compounds into clinical applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031307) [hmdb.ca]

- 5. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B-cell receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 14. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 17. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]

Methodological & Application

Application Notes: Synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

Introduction

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is an organic compound belonging to the β-diketone family.[1][2] Molecules containing the 1,3-dione moiety are significant in medicinal chemistry and serve as versatile precursors for the synthesis of various heterocyclic compounds and natural products.[3][4] The protocol described herein outlines a representative method for the synthesis of this compound via a Claisen condensation reaction. This reaction involves the base-mediated acylation of a ketone enolate with an ester. Specifically, the enolate of 4'-methylacetophenone is acylated by ethyl 4-hydroxybutanoate.

Principle of the Method

The synthesis is achieved through a base-mediated Claisen condensation. A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of 4'-methylacetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-hydroxybutanoate. Subsequent loss of the ethoxide leaving group and acidic work-up yields the desired β-diketone product.

Experimental Protocol

1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 1.34 g | 10.0 |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.44 g | 11.0 |

| Ethyl 4-hydroxybutanoate | C₆H₁₂O₃ | 132.16 | 1.45 g | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Hydrochloric Acid (1 M) | HCl | 36.46 | ~20 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | As needed | - |

| Hexane (for extraction) | C₆H₁₄ | 86.18 | As needed | - |

2. Equipment

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Nitrogen/Argon gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

3. Reaction Scheme

Caption: Chemical scheme for the synthesis of this compound.

4. Detailed Procedure

a. Reaction Setup

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.

-

Flush the entire system with an inert gas (Nitrogen or Argon).

-

To the flask, add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil).

-

Add 20 mL of anhydrous THF to the flask to suspend the sodium hydride.

b. Enolate Formation

-

In a separate beaker, dissolve 4'-methylacetophenone (1.34 g, 10.0 mmol) in 10 mL of anhydrous THF.

-

Transfer this solution to the dropping funnel.

-

Cool the reaction flask containing the NaH suspension to 0 °C using an ice bath.

-

Add the 4'-methylacetophenone solution dropwise to the stirred NaH suspension over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

c. Acylation Reaction

-

Dissolve ethyl 4-hydroxybutanoate (1.45 g, 11.0 mmol) in 10 mL of anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the reaction mixture at room temperature over 20 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

d. Work-up and Extraction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by adding 1 M HCl dropwise until the mixture is acidic (pH ~2-3). Be cautious as any unreacted NaH will react violently.

-

Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

5. Purification

The crude product is purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 7:3).

-

Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield the pure this compound.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential applications of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione in the field of catalysis. While specific catalytic applications for this particular compound are not extensively documented in publicly available literature, its structural classification as a β-diketone allows for extrapolation of its potential uses based on the well-established catalytic activity of this class of compounds. β-Diketones are renowned for their role as versatile ligands that form stable complexes with a wide array of metal ions, thereby enabling a diverse range of catalytic transformations.[1][2] This document outlines general properties, potential applications, and detailed, generalized experimental protocols for the synthesis of β-diketones and their subsequent use in catalysis.

Introduction to β-Diketones in Catalysis

β-Diketones, characterized by two carbonyl groups separated by a methylene group, are exceptional chelating ligands for a vast number of metal ions.[1] The resulting metal-β-diketonate complexes often exhibit remarkable stability and solubility in organic solvents, rendering them highly effective as homogeneous catalysts. The electronic and steric properties of the β-diketone ligand can be fine-tuned by modifying its substituents, which in turn influences the catalytic activity and selectivity of the metal complex. The title compound, this compound, possesses a hydroxyl group and a p-tolyl group, which could impart unique electronic and steric effects on its metal complexes, making it an interesting candidate for catalytic applications.

Potential Catalytic Applications

Based on the known applications of other β-diketone ligands, this compound could potentially be employed in the following catalytic reactions:

-

Cross-Coupling Reactions: Metal complexes derived from β-diketones are active in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

-

Polymerization Reactions: Certain metal-β-diketonate complexes are known to act as initiators or catalysts in polymerization processes, for instance, in the ring-opening polymerization of cyclic esters to produce biodegradable polymers.

-

Oxidation and Reduction Reactions: The ligand environment around a metal center can significantly impact its redox potential. Consequently, metal complexes of this compound could be explored as catalysts for selective oxidation or reduction reactions.

-

Asymmetric Catalysis: While the parent molecule is achiral, it can be functionalized to introduce chirality. Chiral β-diketonate ligands are valuable in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Generalized Experimental Protocols

The following protocols provide a general framework for the synthesis of a β-diketone and its application as a ligand in a catalytic reaction. These are intended as illustrative examples and would require optimization for the specific case of this compound.

Protocol 1: General Synthesis of a β-Diketone via Claisen Condensation

Objective: To synthesize a β-diketone through the base-mediated condensation of a ketone and an ester.

Materials:

-

Ketone (e.g., 4'-methylacetophenone)

-

Ester (e.g., ethyl 4-hydroxybutanoate)

-

Strong base (e.g., sodium hydride or sodium ethoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add the ketone and anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add the strong base portion-wise to the stirred solution.

-

Add the ester dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude β-diketone by silica gel column chromatography.

Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki Cross-Coupling Reaction Using a β-Diketonate Ligand

Objective: To perform a Suzuki cross-coupling reaction between an aryl halide and a boronic acid using a palladium complex with a β-diketonate ligand.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium source (e.g., palladium(II) acetate)

-

β-Diketone ligand (e.g., this compound)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene/water mixture)

Procedure:

-

In a Schlenk flask, combine the palladium source and the β-diketone ligand in the solvent. Stir at room temperature for 30 minutes to form the palladium-ligand complex in situ.

-

To this mixture, add the aryl halide, arylboronic acid, and the base.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by column chromatography.

Data Presentation

Since no specific experimental data for the catalytic use of this compound is available, the following table is a template for presenting results from a hypothetical optimization of a Suzuki cross-coupling reaction.

Table 1: Hypothetical Optimization of a Suzuki Cross-Coupling Reaction

| Entry | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 2 | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available |

| 2 | 0.5 | 1 | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available |

| 3 | 1 | 2 | Cs₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available |

| 4 | 1 | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available |

Visualizations

The following diagrams illustrate the general concepts discussed.

Caption: General workflow from ligand synthesis to catalytic application.

Caption: Chelation of a metal ion by a generic β-diketonate ligand.

References

Application Notes and Protocols: Metal Complexes of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and detailed experimental protocols for the synthesis and evaluation of metal complexes of the β-diketone ligand, 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. The information is intended to guide researchers in exploring the therapeutic potential of these compounds.

Introduction

β-Diketones and their metal complexes are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The coordination of a metal ion to a β-diketone ligand can enhance its biological efficacy.[4][5] This document focuses on the metal complexes of this compound, a promising ligand for the development of novel therapeutic agents. While specific experimental data for this exact molecule is limited, the following protocols and data are based on established methodologies for analogous β-diketone metal complexes.

Potential Applications

Metal complexes of this compound are anticipated to exhibit a range of biological activities that are relevant to drug development.

-

Antimicrobial Agents: β-Diketone metal complexes have demonstrated potent activity against a variety of bacterial and fungal strains.[1][3][4][5] The chelation of the metal ion is believed to increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

-

Antioxidant Agents: The phenolic hydroxyl group and the β-diketone moiety can act as radical scavengers.[6][7] Metal complexation can modulate the antioxidant potential of the ligand.

-

Anticancer Agents: Certain metal complexes, particularly those of copper and ruthenium, have shown cytotoxic activity against cancer cell lines.[8] The mechanism of action is often multifactorial, involving the induction of apoptosis and inhibition of key cellular enzymes.

Experimental Protocols

The following are detailed protocols for the synthesis of the ligand and its metal complexes, as well as for the evaluation of their biological activities.

Protocol 1: Synthesis of this compound (L)

This protocol is based on the general Baker-Venkataraman rearrangement method for the synthesis of β-diketones.[1][2][3]

Materials:

-

4'-Methylacetophenone

-

4-Hydroxybutyryl chloride

-

Pyridine

-

Potassium hydroxide

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

Esterification: Dissolve 4'-methylacetophenone (1 equivalent) in pyridine at 0°C. Slowly add 4-hydroxybutyryl chloride (1.1 equivalents) and stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-cold 2M HCl and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

-

Rearrangement: Dissolve the crude ester in pyridine and add powdered potassium hydroxide (3 equivalents). Stir the mixture at 50°C for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold 2M HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.